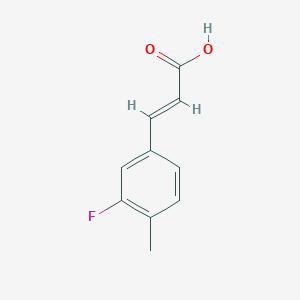

3-Fluoro-4-methylcinnamic acid

説明

Historical Context and Evolution of Cinnamic Acid Scaffold in Chemical Biology

The journey of cinnamic acid began with its isolation from natural sources like cinnamon oil and various plant balsams. wikipedia.orgatamanchemicals.com Initially, its use was primarily in the flavor and perfume industries. taylorandfrancis.comwikipedia.org However, as scientific understanding progressed, its central role in the biosynthesis of a vast number of natural products became evident. wikipedia.orgatamanchemicals.com Cinnamic acid is a key intermediate in the phenylpropanoid pathway, which is responsible for producing vital plant components such as lignols, flavonoids, and stilbenes. wikipedia.orgatamanchemicals.com This biological significance spurred interest in its potential applications in chemical biology and medicinal chemistry.

Over the years, researchers have systematically modified the core cinnamic acid structure to explore and enhance its biological properties. researchgate.net This has led to the discovery of derivatives with a broad spectrum of activities, including antioxidant, antimicrobial, and anti-inflammatory properties. researchgate.netpcbiochemres.comsemanticscholar.org The versatility of the cinnamic acid scaffold allows for structural modifications at the phenyl ring, the acrylic acid group, and the alkene double bond, making it a highly adaptable template for designing new bioactive molecules. nih.govmdpi.com This adaptability has cemented its status as a "privileged scaffold" in drug discovery, a term used to describe molecular frameworks that are capable of binding to multiple biological targets. nih.govresearchgate.net

The Significance of Fluorination and Methylation in Cinnamic Acid Analogues for Research

In the pursuit of optimizing molecular properties, medicinal chemists frequently employ specific chemical modifications. Among the most impactful of these are fluorination and methylation, which can dramatically alter a molecule's behavior. nih.govjuniperpublishers.com

Fluorination , the process of introducing fluorine atoms into a molecule, is a widely used strategy in drug design. tandfonline.combohrium.com The high electronegativity and small size of fluorine can profoundly influence a compound's physicochemical properties. nih.govacs.org Key effects of fluorination include:

Enhanced Metabolic Stability : The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to metabolic breakdown by enzymes in the body. This can increase the molecule's bioavailability. tandfonline.com

Modulation of pKa : Fluorine's strong electron-withdrawing nature can alter the acidity or basicity of nearby functional groups, which in turn affects a compound's solubility and ability to permeate cell membranes. bohrium.comacs.org

Increased Binding Affinity : Fluorine can enhance the binding of a molecule to its target protein through various non-covalent interactions, potentially increasing its potency. nih.govbohrium.com

Methylation , the addition of a methyl group (-CH3), is another common and powerful tool in molecular design. juniperpublishers.com More than half of high-value drugs contain methyl groups. juniperpublishers.com The introduction of a methyl group can:

Improve Potency and Selectivity : Adding a methyl group can lead to a significant increase in biological activity, an effect sometimes termed the "Magic Methyl Effect". juniperpublishers.com It can also improve the molecule's selectivity for a specific biological target. juniperpublishers.com

Block Metabolism : Similar to fluorine, a methyl group can be strategically placed to block sites on a molecule that are susceptible to metabolic degradation. juniperpublishers.com

Influence Conformation : The presence of a methyl group can alter the three-dimensional shape of a molecule, which can affect how it interacts with its biological target. juniperpublishers.com

In the context of cinnamic acid analogues, combining these modifications—such as in 3-Fluoro-4-methylcinnamic acid—is a rational design strategy aimed at creating compounds with potentially superior research applications compared to the parent molecule. Research on various substituted cinnamic acids has shown that the position and nature of these groups are critical for activity. For instance, studies on tacrine-cinnamic acid hybrids found that methyl substitution increased inhibitory activity against certain enzymes, with the position of the methyl group being a key determinant. rsc.org Similarly, other research has highlighted that fluoro-substitution can enhance the anti-tuberculosis activity of cinnamic acid derivatives. nih.gov

Overview of Current Academic Research Directions on this compound

While extensive research exists for the broader class of cinnamic acids, academic inquiry specifically into this compound is more niche, primarily focusing on its synthesis and its use as a building block or intermediate in the creation of more complex molecules. The compound is commercially available from various chemical suppliers, indicating its utility in research and development laboratories. jk-sci.comoakwoodchemical.comamadischem.com

The synthesis of related fluorinated and methylated cinnamic acids often involves variations of classic organic reactions, such as the Perkin reaction or Knoevenagel condensation, starting from a corresponding substituted benzaldehyde (B42025) (e.g., 3-fluoro-4-methoxybenzaldehyde (B1294953) or 3,4-difluorobenzaldehyde). google.comgoogle.com

Research involving compounds with similar substitution patterns provides insight into the potential applications of this compound. For example, studies on other cinnamic acid analogs have explored their potential as chemosensitizers to augment the efficacy of antifungal agents by targeting the fungal cell wall. nih.gov The specific combination of a fluorine atom at position 3 and a methyl group at position 4 on the phenyl ring of cinnamic acid creates a unique electronic and steric profile that chemical biologists can exploit for developing new molecular probes or lead compounds for further investigation.

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 261951-72-8 |

| Molecular Formula | C₁₀H₉FO₂ |

| Molecular Weight | 180.18 g/mol |

| Appearance | Data not available |

| Melting Point | Data not available |

| Boiling Point | Data not available |

This table contains basic physicochemical data for this compound. amadischem.com

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(E)-3-(3-fluoro-4-methylphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO2/c1-7-2-3-8(6-9(7)11)4-5-10(12)13/h2-6H,1H3,(H,12,13)/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVZABKDWMCAVGE-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C=CC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)/C=C/C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90420758 | |

| Record name | 3-Fluoro-4-methylcinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90420758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261951-72-8 | |

| Record name | 3-Fluoro-4-methylcinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90420758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Chemical Transformations

Chemical Synthesis of 3-Fluoro-4-methylcinnamic Acid and its Analogues

The construction of the core cinnamic acid scaffold, particularly with specific substitutions like fluorine and methyl groups, relies on robust carbon-carbon bond-forming reactions. Traditional methods have been refined over the years, and novel pathways are continuously being explored to improve yield, reduce reaction times, and enhance substrate scope.

Two of the most prominent methods for synthesizing cinnamic acids and their derivatives are the Perkin reaction and the Horner-Wadsworth-Emmons (HWE) reaction.

The Perkin reaction , developed by William Henry Perkin, is a classic method that produces α,β-unsaturated aromatic acids. wikipedia.orglibretexts.org The reaction involves the aldol (B89426) condensation of an aromatic aldehyde with an acid anhydride, in the presence of the alkali salt of the acid which acts as a base catalyst. wikipedia.orglibretexts.orgbyjus.com For the synthesis of this compound, the corresponding 3-fluoro-4-methylbenzaldehyde (B1272653) would be reacted with an appropriate acid anhydride. A significant drawback of the Perkin reaction is the requirement for high temperatures and often lengthy reaction times. jk-sci.com Furthermore, the reaction is generally limited to aromatic aldehydes. slideshare.net

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used alternative to the Wittig reaction for forming alkenes with high stereoselectivity, predominantly yielding the (E)-isomer. wikipedia.org This reaction employs a stabilized phosphonate (B1237965) carbanion, which is more nucleophilic and less basic than the corresponding Wittig ylide, reacting with an aldehyde (or ketone). wikipedia.org The reaction proceeds through deprotonation of the phosphonate, followed by nucleophilic addition to the aldehyde and subsequent elimination to form the alkene. wikipedia.org Recent advancements include the development of solvent-free, mechanically activated HWE reactions for the synthesis of phosphonocinnamic esters, which can be completed in minutes. researchgate.netmagritek.com

| Reaction | Reactants | Catalyst/Base | Key Features | Limitations |

|---|---|---|---|---|

| Perkin Reaction | Aromatic Aldehyde, Acid Anhydride | Alkali salt of the acid (e.g., Sodium Acetate) | Direct synthesis of α,β-unsaturated aromatic acids. wikipedia.org | Requires high temperatures and long reaction times; limited to aromatic aldehydes. jk-sci.comslideshare.net |

| Horner-Wadsworth-Emmons (HWE) Reaction | Aldehyde/Ketone, Stabilized Phosphonate Ester | Strong Base (e.g., NaH, KHMDS) | High (E)-stereoselectivity; water-soluble phosphate (B84403) byproduct is easily removed. wikipedia.org | Requires stoichiometric base; phosphonate reagent preparation. |

Research into the synthesis of cinnamic acid derivatives continues to yield more efficient and environmentally friendly methods. One novel approach is the direct synthesis of cinnamic acids from aromatic aldehydes and aliphatic carboxylic acids using boron tribromide, which circumvents the need for acid anhydrides as required in the Perkin reaction. mdpi.com Other modern methods that have been applied to the synthesis of cinnamic acid derivatives include:

Microwave-assisted synthesis: This technique has been shown to significantly reduce reaction times for the Perkin reaction. jk-sci.com

Palladium-catalyzed reactions: Heck-type reactions involving the coupling of aryl halides with acrylates offer a versatile route to cinnamic esters. jocpr.com

Decarboxylative cross-coupling: Recent advances have demonstrated the synthesis of cinnamic acid derivatives through the silver-catalyzed decarboxylative cross-coupling of cinnamic acids with isocyanides. nih.gov

Ionic liquid-mediated synthesis: A patented method for preparing fluorocinnamic acid utilizes an ionic liquid as a recyclable reaction medium, offering a greener alternative to traditional organic solvents. google.com

The development of synthetic pathways for fluorinated organic compounds is a significant area of modern chemistry, driven by the unique properties that fluorine atoms impart to molecules. nih.gov Novel strategies for introducing fluorine can be applied to the synthesis of building blocks like 3-fluoro-4-methylbenzaldehyde, which are precursors for this compound. nih.govsciencedaily.comnus.edu.sg

Biocatalytic and Enzymatic Synthesis Approaches

Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis. Enzymes operate under mild conditions, exhibit high specificity, and can reduce the environmental impact of chemical processes. Several enzyme families are relevant to the synthesis and transformation of cinnamic acids.

Phenylalanine ammonia (B1221849) lyase (PAL) is a crucial enzyme in the phenylpropanoid pathway in plants, fungi, and some bacteria. wikipedia.org It catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid and ammonia. wikipedia.orgnih.gov This reaction serves as the gateway from primary metabolism (amino acid synthesis) to the vast array of phenylpropanoid secondary metabolites, including flavonoids and lignin. nih.govnih.gov

The catalytic activity of PAL has been harnessed for biotechnological applications. The reverse reaction, the amination of trans-cinnamic acid derivatives in the presence of high concentrations of ammonia, can be used to synthesize a variety of natural and unnatural L-phenylalanine analogues. wikipedia.orgfrontiersin.org This biocatalytic approach is a cost-efficient method for producing valuable chiral amino acids. frontiersin.org While PAL from most organisms shows high specificity for L-phenylalanine, some variants can accept substituted cinnamic acids, opening possibilities for the synthesis of fluorinated phenylalanine derivatives. wikipedia.org

Lipases are a class of enzymes that catalyze the hydrolysis of fats and oils. In non-aqueous environments, they can effectively catalyze the reverse reaction: esterification and transesterification. researchgate.netgoogle.com This capability is widely exploited for the "green" synthesis of esters, including derivatives of cinnamic acid. researchgate.net

Immobilized lipases, such as Novozym 435 from Candida antarctica, are particularly effective for synthesizing cinnamic acid esters. nih.gov The esterification of cinnamic acid with various alcohols can be optimized by controlling parameters such as the solvent, reaction temperature, water activity, and the molar ratio of the substrates. researchgate.netresearchgate.net For example, using isooctane (B107328) as the reaction medium can lead to very high yields of ethyl cinnamate. researchgate.net These enzymatic methods avoid the harsh conditions and side reactions often associated with chemical esterification.

| Enzyme Family | Reaction Catalyzed | Substrate(s) | Product(s) | Significance |

|---|---|---|---|---|

| Phenylalanine Ammonia Lyase (PAL) | Deamination / Amination | L-Phenylalanine / Cinnamic Acid + NH₃ | trans-Cinnamic Acid + NH₃ / L-Phenylalanine | Biosynthesis of cinnamic acid; synthesis of phenylalanine analogues. wikipedia.orgnih.gov |

| Lipase | Esterification | Cinnamic Acid + Alcohol | Cinnamic Ester + H₂O | "Green" synthesis of flavor and fragrance esters. researchgate.netnih.gov |

| Fdc/UbiD Enzyme Family | Decarboxylation | Cinnamic Acid derivatives | Styrene derivatives + CO₂ | Reversible decarboxylation; potential for biofuel and chemical production. nih.govebi.ac.uk |

The Fdc/UbiD family of enzymes catalyzes the non-oxidative and reversible decarboxylation of various α,β-unsaturated aromatic acids, including cinnamic acid and its derivatives like ferulic acid. nih.govebi.ac.ukwikipedia.org This reaction converts the acid into the corresponding vinyl derivative (e.g., cinnamic acid to styrene). nih.govebi.ac.uk

These enzymes are notable for their use of a unique prenylated flavin mononucleotide (prFMN) cofactor, which is essential for catalysis. wikipedia.orgasm.org The proposed mechanism involves a 1,3-dipolar cycloaddition between the substrate and the prFMN cofactor. nih.govwikipedia.org In microorganisms like Saccharomyces cerevisiae, the enzyme ferulic acid decarboxylase (Fdc1) is responsible for this transformation. nih.gov The ability of these enzymes to decarboxylate a range of substituted cinnamic acids makes them valuable tools for metabolic engineering and the biocatalytic production of vinyl-aromatic compounds. asm.org

Photochemical Reactivity and Solid-State Photoreactions

The photochemical behavior of cinnamic acid and its derivatives is a well-documented area of study, primarily focusing on their propensity to undergo dimerization and cycloaddition reactions upon exposure to ultraviolet (UV) light, particularly in the solid state.

Cinnamic acid derivatives are known to undergo [2+2] photocycloaddition reactions, a cornerstone of solid-state photochemistry. When crystals of suitable cinnamic acids are irradiated with UV light, the double bonds of two adjacent molecules can react to form a cyclobutane (B1203170) ring. The specific stereochemistry of the resulting cyclobutane dicarboxylic acid products, such as truxillic and truxinic acids, is dictated by the packing arrangement of the molecules in the crystal lattice. For a reaction to occur, the double bonds of neighboring molecules must be parallel and within a certain proximity, typically less than 4.2 Å, a principle outlined by Schmidt's topochemical postulates. This reaction allows for the synthesis of complex cyclobutane structures with high stereoselectivity, which can be challenging to achieve through conventional solution-phase chemistry. youtube.comnih.gov

The nature and position of substituents on the phenyl ring of cinnamic acid derivatives significantly impact their photochemical reactivity. These substituents can alter the molecule's electronic properties, crystal packing, and, consequently, the efficiency and outcome of the [2+2] cycloaddition.

For this compound, the substituents would exert competing electronic effects. The fluorine atom at the meta-position (relative to the side chain) is an electron-withdrawing group via the inductive effect, while the methyl group at the para-position is an electron-donating group through hyperconjugation. This substitution pattern influences the electron density of the aromatic ring and the conjugated system, which can affect the molecule's absorption of UV light and the stability of excited-state intermediates. nih.gov Furthermore, these substituents will influence how the molecules pack in the solid state, which is a critical determinant of whether the necessary alignment for photocycloaddition is achieved. synquestlabs.com Studies on various substituted cinnamic acids have shown that subtle changes in substitution can lead to different crystal polymorphs with varying photoreactivity, from highly reactive to completely stable upon irradiation. nih.govvapourtec.com

| Substituent | Position (relative to side chain) | Electronic Effect | Potential Influence on Photoreactivity |

| Fluoro | 3 (meta) | Inductively Electron-Withdrawing | Modifies excited state properties; influences intermolecular interactions (e.g., C-H···F bonds) affecting crystal packing. |

| Methyl | 4 (para) | Electron-Donating (Hyperconjugation) | Affects electron density of the π-system; introduces steric bulk that influences crystal packing. |

Derivatization Strategies for Structural Modification

The structure of this compound offers multiple sites for chemical modification, allowing for the synthesis of a diverse range of derivatives. The primary locations for derivatization are the carboxylic acid group, the aromatic ring, and the aliphatic side chain.

The carboxylic acid moiety is the most readily derivatized functional group in this compound.

Esterification: Esters can be synthesized through Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis, typically using a strong acid like sulfuric acid. researchgate.net This reaction is an equilibrium process, and yields can be optimized by using an excess of the alcohol or by removing the water formed during the reaction.

Amidation: Amide derivatives are formed by reacting the carboxylic acid with an amine. This transformation generally requires the activation of the carboxyl group to facilitate the nucleophilic attack by the amine. Common methods include:

Converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂).

Using coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Employing greener, catalytic methods, such as boric acid-catalyzed amidation, which allows for the direct reaction of the carboxylic acid and amine. orgsyn.org

These reactions enable the attachment of a wide variety of alcohol or amine-containing fragments to the cinnamic acid backbone, creating esters and amides with tailored properties. nih.govresearchgate.net

Aromatic Ring: The existing fluoro and methyl substituents on the aromatic ring direct the position of further electrophilic aromatic substitution reactions. The para-methyl group is an activating, ortho-directing group, while the meta-fluoro group is a deactivating, ortho, para-directing group. The combined influence of these groups would direct incoming electrophiles to the positions ortho to the methyl group (positions 3 and 5). However, since position 3 is already occupied by fluorine, substitution would be expected primarily at position 5. Reactions such as nitration or halogenation could potentially introduce new functional groups onto the ring, although harsh conditions might be required due to the deactivating effect of the fluorine and the carboxylic acid side chain. Nucleophilic aromatic substitution, where a nucleophile replaces a leaving group on the ring, is also a possibility, particularly targeting the replacement of the fluorine atom if the ring is sufficiently activated by other electron-withdrawing groups. vapourtec.com

Side Chain: The methyl group attached to the aromatic ring represents a benzylic position, which is susceptible to specific reactions. Under strong oxidizing conditions, using reagents like potassium permanganate (B83412) (KMnO₄) or chromic acid, alkyl side chains on a benzene (B151609) ring can be oxidized to a carboxylic acid group. libretexts.org This would transform this compound into a fluorinated benzene-1,2,4-tricarboxylic acid derivative. The alkene double bond in the acrylic acid side chain can also undergo reactions such as hydrogenation to form the corresponding saturated propanoic acid derivative or halogenation to add bromine or chlorine across the double bond.

Advanced Structural Characterization in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemistry and Isomerism

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of a molecule in solution. It provides information on the chemical environment of individual atoms (chemical shift), their connectivity (coupling constants), and their spatial proximity (Nuclear Overhauser Effect). For 3-Fluoro-4-methylcinnamic acid, NMR is crucial for confirming the substitution pattern on the benzene (B151609) ring and, most importantly, for establishing the stereochemistry (isomerism) around the carbon-carbon double bond.

Cinnamic acid derivatives can exist as two geometric isomers: the E (trans) and Z (cis) forms. The distinction between these isomers is readily achieved by ¹H NMR spectroscopy. The vinyl protons (the hydrogens on the C=C double bond) exhibit a characteristic spin-spin coupling constant (J-coupling). For the trans isomer, this coupling constant is typically in the range of 15-16 Hz, while for the cis isomer, it is significantly smaller, usually around 12-13 Hz.

Furthermore, ¹⁹F NMR provides direct insight into the electronic environment of the fluorine atom, which is highly sensitive to its surroundings. The coupling between the fluorine atom and adjacent protons (JHF) offers additional structural confirmation.

While a specific, published spectrum for this compound is not available, the expected ¹H NMR chemical shifts and coupling constants for the more stable E-isomer can be predicted based on data from analogous compounds.

Table 1: Predicted ¹H NMR Data for (E)-3-Fluoro-4-methylcinnamic acid

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Carboxylic Acid (-COOH) | ~12.5 | singlet (broad) | - |

| Vinyl Proton (α to COOH) | ~6.5 | doublet | JHH ≈ 16.0 |

| Vinyl Proton (β to COOH) | ~7.6 | doublet | JHH ≈ 16.0 |

| Aromatic Proton (H-2) | ~7.7 | doublet | JHF ≈ 1.5-2.0 |

| Aromatic Proton (H-5) | ~7.4 | doublet | JHH ≈ 8.0 |

| Aromatic Proton (H-6) | ~7.6 | doublet of doublets | JHH ≈ 8.0, JHF ≈ 9.0 |

| Methyl Protons (-CH₃) | ~2.3 | singlet | - |

Note: Data is predictive and based on analysis of similar substituted cinnamic acids. Spectra are typically recorded in solvents like DMSO-d₆ or CDCl₃, which can influence chemical shifts.

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to confirm the molecular weight of a compound and to deduce structural information from its fragmentation patterns. For this compound (C₁₀H₉FO₂), the exact molecular weight is 180.0587 g/mol . High-resolution mass spectrometry (HRMS) can confirm this mass with high precision, thereby verifying the elemental composition.

When subjected to ionization in a mass spectrometer, the molecule will form a molecular ion (M⁺) or a protonated/deprotonated species (e.g., [M+H]⁺ or [M-H]⁻). This parent ion can then undergo fragmentation, breaking into smaller, characteristic pieces. The fragmentation pattern serves as a molecular fingerprint.

For cinnamic acid derivatives, common fragmentation pathways involve cleavages adjacent to the carbonyl group and the aromatic ring. libretexts.org Key fragmentation events for this compound would be expected to include:

Loss of a hydroxyl radical (-•OH): [M - 17]⁺

Loss of a carboxyl group (-•COOH): [M - 45]⁺

Decarboxylation (-CO₂): [M - 44]⁺

The stability of the aromatic ring means that many fragments will retain this core structure. The analysis of these fragments allows for the unambiguous confirmation of the molecular structure assembled from NMR data.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| Ion Description | Fragmentation Event | Predicted m/z |

| Molecular Ion | [C₁₀H₉FO₂]⁺ | 180 |

| Loss of Hydroxyl Radical | [M - •OH]⁺ | 163 |

| Loss of Water | [M - H₂O]⁺ (from rearrangement) | 162 |

| Loss of Carboxyl Radical | [M - •COOH]⁺ | 135 |

| Toluyl Cation | Cleavage of acrylic acid side chain | 91 |

Note: The m/z values represent the nominal mass of the most abundant isotopes. The fragmentation pattern can vary based on the ionization technique used (e.g., EI, ESI).

X-ray Crystallography for Solid-State Molecular Conformation and Packing

For this compound, an X-ray crystal structure would provide several key pieces of information:

Conformation: It would confirm the planarity of the cinnamic acid backbone and the orientation of the carboxylic acid group relative to the double bond and the aromatic ring.

Intermolecular Interactions: The analysis would reveal how individual molecules pack together in the crystal lattice. This includes identifying non-covalent interactions such as hydrogen bonding (typically forming dimers between the carboxylic acid groups of adjacent molecules) and potential π-π stacking interactions between the aromatic rings.

Stereochemistry Confirmation: It would provide unequivocal proof of the E or Z configuration of the double bond.

While a specific crystal structure for this compound has not been reported in the primary literature, studies on other cinnamic acid derivatives show common packing motifs. For instance, α-trans-cinnamic acid itself undergoes X-ray induced dimerization in the solid state, a reaction governed by the close packing of molecules in the crystal. researchgate.net The presence of the fluoro and methyl substituents on the aromatic ring of this compound would influence the crystal packing and could potentially lead to unique solid-state arrangements.

Table 3: Key Structural Parameters Obtainable from X-ray Crystallography

| Parameter | Information Provided |

| Crystal System & Space Group | Describes the symmetry of the crystal lattice. |

| Unit Cell Dimensions | Defines the size and shape of the repeating unit in the crystal. |

| Bond Lengths & Angles | Provides precise measurements of all covalent bonds and angles within the molecule. |

| Torsional Angles | Defines the conformation of the molecule, such as the rotation around single bonds. |

| Hydrogen Bonding Geometry | Details the distances and angles of hydrogen bonds that dictate molecular packing. |

| Intermolecular Distances | Reveals other non-covalent interactions, like π-stacking or halogen bonding. |

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Investigations of Protein-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule drug candidates to their protein targets.

The prediction of binding modes and affinities is a cornerstone of structure-based drug design. For derivatives of cinnamic acid, molecular docking has been successfully applied to estimate their binding energy with various biological targets. For instance, studies on similar compounds have shown significant binding affinities for enzymes like matrix metalloproteinases (MMPs), which are implicated in cancer, and ATPase/ENTPDase, which are involved in cellular energy regulation. nih.gov

Computational docking of cinnamic acid derivatives into the active sites of target proteins allows for the calculation of the binding affinity, often expressed as Gibbs free energy (ΔGbinding) in kcal/mol. nih.gov A more negative value typically indicates a stronger and more stable interaction. For example, in a study involving various cinnamic acid derivatives against MMP-9, compounds like cynarin and chlorogenic acid demonstrated strong binding affinities with ΔGbinding values below -10 kcal/mol. nih.gov Another study on a cinnamic acid derivative, KAD-7, reported strong affinities for ATPase (−7.1 kcal/mol) and ENTPDase (−7.4 kcal/mol). nih.govresearchgate.net Based on these findings, 3-Fluoro-4-methylcinnamic acid would be expected to form stable complexes with similar protein targets, with its specific affinity being influenced by the electronic and steric effects of the fluoro and methyl groups.

Table 1: Predicted Binding Affinities of Analogous Cinnamic Acid Derivatives with Various Protein Targets

| Compound | Target Protein | Predicted Binding Affinity (ΔGbinding kcal/mol) |

|---|---|---|

| Cynarin | MMP-9 | -14.68 |

| Chlorogenic acid | MMP-9 | -12.62 |

| Rosmarinic acid | MMP-9 | -11.85 |

| KAD-7 | ATPase | -7.1 |

| KAD-7 | ENTPDase | -7.4 |

This table is interactive. Data is compiled from studies on cinnamic acid analogs to illustrate the application of molecular docking. nih.govnih.gov

Beyond predicting binding energy, molecular docking elucidates the specific interactions that anchor a ligand within a protein's binding pocket. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking. researchgate.net For cinnamic acid derivatives, the carboxyl group is a common site for hydrogen bonding, while the phenyl ring often engages in hydrophobic and π-stacking interactions with aromatic amino acid residues like tyrosine, phenylalanine, and tryptophan.

In studies of MMP-9 inhibitors, it was noted that the hydroxamate group introduced onto a cinnamic acid scaffold was designed to interact with the catalytic zinc ion and form hydrogen bonds with key residues such as Leu188, Ala189, and Glu227. biointerfaceresearch.com The analysis of docked poses for other cinnamic acid derivatives revealed various critical interactions, including hydrogen bonds and van der Waals forces, which are essential for molecular recognition and binding stability. researchgate.net For this compound, the fluorine atom could potentially form halogen bonds or other non-covalent interactions, while the methyl group could enhance hydrophobic contacts within the binding site, thereby influencing its binding orientation and specificity.

Virtual screening is a computational strategy used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. nih.gov This method significantly reduces the time and cost associated with experimental high-throughput screening. nih.gov

Libraries containing hundreds or thousands of cinnamic acid derivatives can be screened against the three-dimensional structure of a target protein. mdpi.comresearchgate.net The compounds are ranked based on their predicted binding affinity or "docking score," and the top-scoring candidates are selected for further experimental validation. nih.gov For example, a virtual screening of a library of 314 cinnamic acid derivatives was performed to identify potential inhibitors of Leishmania major Dihydrofolate Reductase-Thymidylate Synthase (LmDHFR-TS), leading to the identification of promising hits. researchgate.netmdpi.com This approach could be readily applied to this compound, either as part of a larger library or as a scaffold for generating a focused library of related compounds to discover novel inhibitors for various therapeutic targets.

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide detailed information about the electronic structure, geometry, and reactivity of molecules. rsdjournal.org These methods are invaluable for understanding the intrinsic properties of a compound like this compound.

Molecules can exist in different spatial arrangements called conformations, and the stability of these conformers is crucial for their biological activity. Quantum chemical calculations can be used to determine the preferred conformations and the energy barriers between them. For cinnamic acid and its derivatives, a key conformational feature is the rotation around the single bond connecting the phenyl ring and the acrylic acid moiety, leading to s-cis and s-trans isomers. cmst.eu

Quantum chemical calculations can predict molecular reactivity through the analysis of frontier molecular orbitals (HOMO and LUMO), molecular electrostatic potential (MEP), and natural bond orbital (NBO) analysis. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are important for determining a molecule's susceptibility to electrophilic and nucleophilic attack.

A comprehensive DFT study on trans-4-(trifluoromethyl)cinnamic acid involved calculating these parameters to understand its electronic structure and reactivity. The NBO analysis provided insights into charge delocalization and hyperconjugative interactions that contribute to molecular stability. Similarly, for this compound, DFT calculations would map the electron density distribution, identify reactive sites, and predict its behavior in chemical reactions. For example, the radical-scavenging activity of cinnamic acid derivatives, a key aspect of their antioxidant properties, can be mechanistically studied by calculating bond dissociation enthalpies and ionization potentials. cmst.eusciengine.com This information is critical for understanding its potential as an antioxidant and for predicting its metabolic fate.

Molecular Dynamics Simulations for Dynamic Interaction Analysis

Molecular dynamics (MD) simulations offer a powerful method to study the physical movements of atoms and molecules over time, providing a detailed view of the dynamic interactions between a ligand and its biological target.

Ligand-Target Complex Stability and Conformational Changes

While specific MD simulation studies focusing solely on this compound are not readily found, its role as a precursor in the synthesis of sirtuin inhibitors has been documented. For instance, it is used to synthesize splitomicin derivatives that have been subjected to computational analysis to understand their interaction with human Sirt2, a member of the sirtuin family of proteins.

In a notable study, derivatives of this compound were docked into the active site of human Sirt2, and the resulting complexes were subjected to MD simulations to assess their stability. The stability of these complexes is crucial for the sustained inhibitory action of the ligand. The simulations, often run for nanoseconds, track the conformational changes in both the ligand and the protein.

One of the key metrics used to evaluate the stability of a ligand-target complex during an MD simulation is the root-mean-square deviation (RMSD). A stable complex will typically show a low and converging RMSD value over the simulation time, indicating that the ligand remains bound in a consistent conformation within the active site. For the splitomicin derivatives of this compound, MD simulations revealed that the complexes were stable during the 5-nanosecond simulation period. acs.org

The binding free energies of these complexes can be calculated using methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) approach. acs.org34.237.233 This method provides a more quantitative measure of the binding affinity. For example, the calculated mean binding free energies for related compounds have been used to differentiate between the binding affinities of different stereoisomers, highlighting the sensitivity of the binding pocket to the ligand's three-dimensional structure. acs.org34.237.233

Table 1: Hypothetical Molecular Dynamics Simulation Parameters for a this compound derivative-Sirt2 Complex

| Parameter | Value/Description |

| Simulation Software | AMBER, GROMACS, or similar |

| Force Field | General Amber Force Field (GAFF) for the ligand, ff14SB for the protein |

| System Solvation | TIP3P water model in a cubic box |

| Simulation Time | 5-100 nanoseconds |

| Temperature | 300 K |

| Pressure | 1 atm |

| Key Analyses | RMSD, RMSF, Hydrogen Bond Analysis, Binding Free Energy (MM-PBSA) |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Development of Predictive Models for Biological Efficacy

QSAR models are developed by correlating the physicochemical properties (descriptors) of a set of molecules with their experimentally determined biological activities. These models can then be used to predict the activity of new, untested compounds. For cinnamic acid derivatives, QSAR studies have been employed to predict their efficacy as, for example, larvicidal agents. nih.gov

A hypothetical QSAR model for a series of cinnamic acid derivatives, including this compound, would involve calculating a range of molecular descriptors. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP), among others. The biological activity, such as the half-maximal inhibitory concentration (IC50), would be the dependent variable.

Elucidation of Structural Determinants for Activity

The primary goal of a QSAR study is to understand which structural features are important for the biological activity of a compound. For this compound, the key structural determinants would be the fluoro group at the 3-position and the methyl group at the 4-position of the phenyl ring.

Reviews on cinnamic acid derivatives have highlighted that the nature and position of substituents on the phenyl ring play a crucial role in their biological efficacy. nih.gov For example, the presence of a 4-fluoro phenyl ring substitution has been shown to favor the anti-tuberculosis activity of some cinnamic acid derivatives. nih.gov

Predictive ADMET/Toxicity Screening in Ligand Selection

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the early stages of drug discovery. It helps in identifying and eliminating compounds with unfavorable pharmacokinetic or toxicological profiles, thereby reducing the likelihood of late-stage failures.

While specific ADMET data for this compound is not available, we can generate a predictive profile based on its structure using various computational tools. These tools employ algorithms trained on large datasets of known compounds to predict a range of properties.

Table 2: Predicted ADMET Profile for this compound

| Property | Predicted Value/Classification | Significance |

| Absorption | ||

| Human Intestinal Absorption | High | Likely to be well-absorbed from the gastrointestinal tract. |

| Caco-2 Permeability | Moderate to High | Indicates good potential for passive diffusion across the intestinal epithelium. |

| P-glycoprotein Substrate | Likely No | Reduced probability of being actively pumped out of cells, which is favorable for bioavailability. |

| Distribution | ||

| Plasma Protein Binding | High | May have a longer duration of action but lower free drug concentration. |

| Blood-Brain Barrier Penetration | Low to Moderate | The carboxylic acid group generally limits penetration into the central nervous system. |

| Metabolism | ||

| CYP450 2D6 Inhibitor | Likely No | Lower risk of drug-drug interactions with substrates of this major metabolic enzyme. |

| CYP450 3A4 Inhibitor | Likely No | Lower risk of drug-drug interactions with substrates of this major metabolic enzyme. |

| Excretion | ||

| Primary Route | Renal | Expected to be cleared primarily through the kidneys. |

| Toxicity | ||

| AMES Mutagenicity | Likely Non-mutagenic | Low probability of causing DNA mutations. |

| hERG Inhibition | Low Risk | Reduced likelihood of causing cardiac arrhythmias. |

| Oral Rat Acute Toxicity (LD50) | Category III/IV | Predicted to have low to moderate acute toxicity. |

Note: The data in this table is predictive and has been generated based on the principles of in silico ADMET modeling for structurally similar compounds. It is for illustrative purposes and has not been experimentally verified.

In silico ADMET studies on other cinnamic acid derivatives have been performed to assess their drug-likeness and pharmacokinetic properties, often using tools that evaluate parameters based on Lipinski's rule of five and other predictive models. zenodo.orgdovepress.com These studies help in prioritizing lead compounds for further development.

Based on a comprehensive search of available scientific literature, there is currently no specific published research detailing the biological and mechanistic activities of the chemical compound This compound that would be required to thoroughly address the outlined topics.

Extensive searches for this compound, including by its CAS number (261951-72-8), did not yield any studies concerning its anti-oncogenic, antimicrobial, or antifungal properties. While there is a considerable body of research on the biological activities of various other cinnamic acid derivatives, this information is not directly applicable to this compound. The specific effects of a compound are highly dependent on its unique structure, and data cannot be extrapolated from related molecules to meet the required standard of scientific accuracy.

Therefore, it is not possible to generate a detailed, evidence-based article on this compound that adheres to the specific sections and subsections requested in the outline. The necessary experimental data on its effects on cancer cell lines, signaling pathways, enzymatic targets, and microbial growth does not appear to be available in the public domain.

Biological Activity and Mechanistic Research

Antimicrobial and Antifungal Investigations

Mechanisms of Action against Specific Microbial Enzymes (e.g., CYP53A15)

Research specifically investigating the mechanisms of action of 3-Fluoro-4-methylcinnamic acid against microbial enzymes, including cytochrome P450 enzymes like CYP53A15, is not currently available in the public domain. However, studies on the broader class of cinnamic acid derivatives have indicated potential antifungal activity through the inhibition of such enzymes, which are crucial for fungal growth and viability. The specific impact of the fluoro and methyl substitutions on the cinnamic acid backbone in this particular compound remains to be elucidated.

Receptor Binding and Functional Modulation Studies

Detailed studies on the receptor binding profile and functional modulation capabilities of this compound are limited. The following sections summarize the current state of knowledge regarding its interaction with various receptors, largely drawing inferences from studies on related cinnamic acid derivatives.

Ligand Interactions with Vasopressin V1a Receptors

There is no specific research available on the interaction between this compound and vasopressin V1a receptors. The vasopressin V1a receptor, a G-protein coupled receptor, is involved in regulating various physiological processes, including social behavior, anxiety, and blood pressure. nih.gov Future research may explore the potential for this compound to modulate V1a receptor activity.

Binding Affinity to Opioid Receptors (e.g., Kappa Opioid Receptor)

Currently, there is no published data on the binding affinity of this compound to opioid receptors, including the kappa opioid receptor. The kappa opioid receptor is known to be involved in pain perception, mood, and addiction. nih.gov The potential for this compound to interact with the kappa opioid receptor system is an area that requires further investigation.

Interaction with Insulin (B600854) Receptor and Glucose Homeostasis Pathways

While direct studies on this compound are lacking, research on other cinnamic acid derivatives suggests potential interactions with pathways related to glucose homeostasis. Some derivatives have been shown to stimulate insulin secretion from pancreatic β-cells, a key process in regulating blood glucose levels. nih.gov For instance, a study on various cinnamic acid derivatives demonstrated that certain substitutions on the phenyl ring could enhance insulin-releasing properties. nih.gov The specific effects of the 3-fluoro and 4-methyl substitutions on these pathways have not been determined.

Table 1: Effect of Cinnamic Acid Derivatives on Insulin Secretion (Note: This table is based on general findings for cinnamic acid derivatives and does not include specific data for this compound)

| Cinnamic Acid Derivative | Effect on Insulin Secretion |

| p-coumaric acid | Moderate stimulation |

| Ferulic acid | Significant stimulation |

| Caffeic acid | Mild stimulation |

Binding to Viral Proteins (e.g., ACE2 Receptor, Main Protease)

There is no specific information available regarding the binding of this compound to viral proteins such as the ACE2 receptor or the main protease of viruses like SARS-CoV-2. A screening study of commercially available flavors for potential anti-SARS-CoV-2 agents did not include this compound, although it did assess other cinnamic acid derivatives like 4-Methylcinnamic acid methyl ester. osf.io This study highlighted that certain flavor ingredients could bind to both the ACE2 receptor and the viral main protease, suggesting a potential avenue for antiviral research. osf.io

Anti-inflammatory and Antioxidant Mechanistic Studies (General for Cinnamic Acid Derivatives)

While specific mechanistic studies on this compound are not available, the anti-inflammatory and antioxidant properties of cinnamic acid and its derivatives are well-documented. These compounds are known to exert their effects through various mechanisms.

Antioxidant Mechanisms:

Cinnamic acid derivatives can act as potent antioxidants through several mechanisms:

Free Radical Scavenging: They can directly scavenge free radicals, such as reactive oxygen species (ROS), thereby preventing oxidative damage to cells and macromolecules.

Modulation of Antioxidant Enzymes: Some derivatives can enhance the activity of endogenous antioxidant enzymes, further bolstering the cellular defense against oxidative stress. nih.gov

Inhibition of Pro-oxidant Enzymes: Cinnamic acids can inhibit enzymes that generate ROS, such as xanthine (B1682287) oxidase.

Anti-inflammatory Mechanisms:

The anti-inflammatory effects of cinnamic acid derivatives are often linked to their antioxidant properties and their ability to modulate key inflammatory pathways:

Inhibition of Pro-inflammatory Enzymes: They can inhibit the activity of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the synthesis of pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes.

Modulation of Inflammatory Signaling Pathways: Cinnamic acid derivatives have been shown to interfere with signaling pathways that play a crucial role in inflammation, such as the nuclear factor-kappa B (NF-κB) pathway. By inhibiting the activation of NF-κB, they can reduce the expression of pro-inflammatory genes. nih.gov

Table 2: General Mechanistic Insights for Cinnamic Acid Derivatives (Note: This table represents general mechanisms observed for the class of cinnamic acid derivatives, not specifically for this compound)

| Mechanism | Description |

| Antioxidant | |

| Free Radical Scavenging | Direct neutralization of reactive oxygen species. |

| Enzyme Modulation | Upregulation of endogenous antioxidant enzymes. |

| Anti-inflammatory | |

| Enzyme Inhibition | Inhibition of COX and LOX enzymes. |

| Signaling Pathway Modulation | Interference with the NF-κB signaling pathway. |

Investigations in Preclinical Animal Models

Comprehensive searches of scientific literature and research databases did not yield any specific studies on the biological activity of this compound in preclinical animal models. The following subsections outline areas where no research data is currently available for this specific compound.

Longevity and Anti-Ageing Studies (e.g., C. elegans Lifespan Assays)

There are no published studies investigating the effects of this compound on the lifespan or healthspan of the nematode Caenorhabditis elegans or any other model organism used in longevity and anti-aging research. While various other compounds have been screened for their potential to extend lifespan in C. elegans, this compound has not been among them in the available literature.

Role in Other Disease Models and Therapeutic Interventions

No research has been published detailing the evaluation of this compound in any preclinical animal models of disease. Consequently, there is no information regarding its potential therapeutic efficacy or mechanism of action in conditions such as cancer, inflammatory diseases, metabolic disorders, or neurodegenerative diseases. The general biological activities of some other cinnamic acid derivatives have been explored, but these findings cannot be extrapolated to this compound without specific investigation. nih.govresearchgate.net

Structure Activity Relationship Sar and Rational Design of Analogues

Impact of Fluorine Substitution on Biological Activity and Receptor Selectivity

The introduction of a fluorine atom to the cinnamic acid scaffold can profoundly alter its biological profile. The position of the fluorine substituent is a critical determinant of both the potency and selectivity of the resulting analogue. For instance, in the context of cholinesterase inhibition, the location of the fluorine atom on the phenyl ring dictates the selectivity for acetylcholinesterase (AChE) over butyrylcholinesterase (BChE). Studies on fluorinated cinnamic acid derivatives have shown that compounds with a fluorine atom at the para-position exhibit potent activity against AChE and poor activity against BChE. Conversely, ortho-fluorinated analogues display the opposite effect, showing preference for BChE inhibition nih.gov.

Influence of Methyl Group Position and Substitution Patterns on Efficacy

The methyl group at the 4-position of the phenyl ring in 3-Fluoro-4-methylcinnamic acid also plays a significant role in defining its biological efficacy. The methyl group is generally considered an electron-donating group, which can impact the electronic properties of the aromatic system. Its position is crucial; for example, in the context of antifungal activity, a 4-methyl substitution on the cinnamic acid backbone has been identified as a key feature for potent activity.

The interplay between the 3-fluoro and 4-methyl groups creates a unique electronic and steric environment. The electron-withdrawing nature of the fluorine at the C-3 position is modulated by the electron-donating methyl group at the C-4 position. This combined effect can influence the molecule's interaction with the active site of an enzyme or the binding pocket of a receptor. For example, in a series of cinnamic acid-progenone hybrids, methylation of a hydroxyl group on the phenyl ring was found to decrease anticancer activity, highlighting the sensitivity of biological efficacy to the nature and position of substituents nih.gov. The specific 3-fluoro-4-methyl substitution pattern requires dedicated studies to determine its precise influence on the efficacy of the parent compound against various biological targets.

Effects of Alkenyl Side Chain Modifications (e.g., Dimerization, Saturation)

The α,β-unsaturated carbonyl system of the alkenyl side chain in cinnamic acids is a key pharmacophore that contributes to their biological activity. Modifications to this side chain, such as saturation or dimerization, can have a profound impact on efficacy.

Saturation of the double bond to yield a hydrocinnamic acid derivative removes the rigid, planar structure of the acrylic acid moiety. This increased flexibility can alter the molecule's ability to fit into a specific binding pocket. For instance, in the case of hepatoprotective effects of caffeic acid (3,4-dihydroxycinnamic acid), the saturation of the double bond in its hydrocinnamic acid analogue did not significantly alter its activity, suggesting that the double bond is not essential for this particular biological effect nih.gov. However, for other activities, the double bond is crucial. For example, the conversion of a carbonyl on the ester group to a methylene (B1212753) group in some cinnamic acid esters led to a notable decrease in activity nih.gov.

Rational Design Principles for Enhanced Potency and Target Specificity

The rational design of more potent and target-specific analogues of this compound is guided by an understanding of its SAR. Key principles include:

Bioisosteric Replacement: The fluorine atom itself is often used as a bioisostere for a hydrogen atom or a hydroxyl group to improve metabolic stability and binding affinity. Similarly, other functional groups can be introduced to mimic or enhance the interactions of the parent molecule. For example, replacing the carboxylic acid with a bioisosteric 1,2,4-oxadiazole has been explored in the design of anti-tubercular agents biointerfaceresearch.com.

Structure-Based Drug Design: Utilizing the three-dimensional structure of a target enzyme or receptor, computational docking studies can predict the binding orientation and affinity of this compound and its analogues. This allows for the design of modifications that optimize interactions with key residues in the active site. For instance, docking simulations have been used to understand how cinnamic acid derivatives bind to the active site of EGFR kinase, guiding the synthesis of more potent inhibitors semanticscholar.org.

Modulation of Physicochemical Properties: Properties such as lipophilicity, electronic character, and steric bulk can be fine-tuned through the introduction of different substituents on the phenyl ring. The combination of the 3-fluoro and 4-methyl groups in the parent compound already represents a specific modulation of these properties. Further modifications can be made to optimize absorption, distribution, metabolism, and excretion (ADME) profiles, leading to improved bioavailability and in vivo efficacy.

Development of Conjugates and Prodrugs for Modulated Biological Response

To enhance the therapeutic potential of this compound, the development of conjugates and prodrugs is a valuable strategy. This approach aims to improve drug delivery, increase bioavailability, and modulate the biological response.

Conjugates involve linking the cinnamic acid derivative to another pharmacologically active molecule to create a hybrid compound with potentially synergistic or multi-target effects. For example, cinnamic acid has been conjugated with harmine to create hybrids with antimalarial activity nih.gov. Similarly, linking 4-methylcinnamic acid to an oleanolic acid ester has been shown to significantly improve the inhibition of certain cancer cell lines nih.gov.

Prodrugs are inactive or less active precursors that are converted into the active drug in the body. The carboxylic acid group of this compound is an ideal handle for prodrug design. Esterification of the carboxylic acid can mask its polarity, thereby increasing its lipophilicity and ability to cross cell membranes. Once inside the cell, the ester can be hydrolyzed by cellular esterases to release the active carboxylic acid. This strategy can improve oral bioavailability and reduce gastrointestinal irritation.

The table below illustrates the concept of how different ester prodrugs of a hypothetical active cinnamic acid could be designed to have varying rates of hydrolysis, which would influence their pharmacokinetic profiles.

| Prodrug Moiety (Ester) | Expected Rate of Hydrolysis | Potential Advantage |

| Methyl Ester | Fast | Rapid release of the active drug |

| Ethyl Ester | Moderate | Balanced release and stability |

| tert-Butyl Ester | Slow | Prolonged release and duration of action |

| Benzyl Ester | Variable (enzyme-dependent) | Potential for targeted release in specific tissues |

By employing these rational design and drug delivery strategies, the therapeutic potential of this compound can be systematically explored and optimized for specific clinical applications.

Emerging Research Directions and Future Perspectives

Application of 3-Fluoro-4-methylcinnamic Acid as Chemical Probes

Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling the study of its function in complex biological systems. nih.gov The design of an effective chemical probe requires a deep understanding of key principles, including high affinity and selectivity for the intended target, cell permeability, and adequate solubility. researchgate.net While research specifically detailing this compound as a chemical probe is not yet widespread, its structural features suggest potential avenues for such applications.

The fluorine atom in the 3-position can be a valuable asset in probe development. For instance, the incorporation of 19F atoms can be exploited in magnetic resonance imaging (MRI), offering a novel strategy for developing MRI probes to detect specific biological activities, such as protease activity. rsc.org The methyl group at the 4-position, along with the acrylic acid moiety, provides sites for chemical modification, allowing for the attachment of reporter groups like fluorophores or affinity tags, which are essential for visualizing and isolating the biological targets of the probe. researchgate.net

Table 1: Key Principles for Designing Effective Chemical Probes

| Principle | Description | Relevance to this compound |

| Target Selectivity | The ability of the probe to interact with the intended biological target with minimal off-target effects. | The substitution pattern on the phenyl ring can be modified to enhance selectivity for a specific protein binding pocket. |

| High Affinity | The strength of the binding interaction between the probe and its target. | The electronic properties of the fluorine and methyl groups can influence binding affinity. |

| Cell Permeability | The ability of the probe to cross cell membranes to reach its intracellular target. | The overall lipophilicity of the molecule, which can be tuned through derivatization, will determine its cell permeability. |

| Solubility | The ability of the probe to dissolve in aqueous biological fluids. | The carboxylic acid group imparts some water solubility, which can be further modified. |

| Structural and Biological Compatibility | The probe should not be toxic to the biological system and its structure should be amenable to synthesis. | Cinnamic acid derivatives are generally well-tolerated by biological systems. |

Integration of Systems Biology and Omics Data for Comprehensive Mechanistic Insight

Systems biology offers a holistic approach to understanding complex biological processes by integrating data from various "omics" technologies, such as genomics, proteomics, and metabolomics. mdpi.comfrontiersin.org This integrated approach is invaluable for elucidating the mechanism of action of small molecules. nih.gov While specific systems biology studies on this compound are not yet published, this methodology holds immense potential for understanding its biological effects.

By treating cells or model organisms with this compound and subsequently analyzing the global changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite profiles (metabolomics), researchers can construct detailed models of the cellular pathways modulated by the compound. springernature.com This approach can help identify the primary molecular targets and off-target effects, providing a comprehensive understanding of its mechanism of action. mdpi.com Such insights are crucial for optimizing the compound's properties for therapeutic or research applications.

Exploration of Green Chemistry Methodologies in the Synthesis of Derivatives

Green chemistry principles aim to design chemical processes that are environmentally friendly, efficient, and sustainable. bepls.com The synthesis of cinnamic acid and its derivatives has been an area of active research for the application of green chemistry methodologies. ajol.info Traditional methods for synthesizing cinnamic acids, such as the Perkin reaction, often require harsh conditions and produce significant waste. acs.org

More environmentally benign approaches are being explored, including the Knoevenagel condensation under solvent-free conditions or using microwave irradiation, which can significantly reduce reaction times and energy consumption. bepls.comacs.org The Mizoroki-Heck cross-coupling reaction, catalyzed by palladium N-heterocyclic carbenes, is another green method for synthesizing cinnamic acids and their esters. ajol.info Furthermore, the use of ionic liquids as recyclable solvents and catalysts presents a promising green alternative for the synthesis of fluorinated cinnamic acids. google.com The application of these green methodologies to the synthesis of this compound and its derivatives would not only reduce the environmental impact but also potentially improve the efficiency and cost-effectiveness of their production.

Table 2: Green Chemistry Approaches for Cinnamic Acid Synthesis

| Method | Description | Advantages |

| Knoevenagel Condensation | Condensation of an aldehyde or ketone with a compound having an active methylene (B1212753) group. | Can be performed under solvent-free conditions or with microwave assistance, leading to higher yields and shorter reaction times. bepls.comacs.org |

| Mizoroki-Heck Reaction | Palladium-catalyzed cross-coupling of an aryl halide with an alkene. | Can be performed with air- and moisture-stable catalysts, compatible with a wide range of functional groups. ajol.info |

| Ionic Liquid Catalysis | Using ionic liquids as both solvent and catalyst. | Ionic liquids are non-volatile and can be recycled, reducing waste. google.com |

Potential for Development as Lead Compounds in Therapeutics

Cinnamic acid and its derivatives have a long history of use in traditional medicine and have been extensively studied for their therapeutic potential across a wide range of diseases, including cancer, infectious diseases, and neurodegenerative disorders. nih.govmdpi.com The biological activity of cinnamic acid derivatives is highly dependent on the nature and position of the substituents on the phenyl ring. nih.gov

The presence of a fluorine atom in a drug molecule can often enhance its metabolic stability, binding affinity, and bioavailability. Studies on other cinnamic acid derivatives have shown that fluoro substitution can favor activities such as anti-tuberculosis effects. nih.govmdpi.com The methyl group at the 4-position can also influence the compound's interaction with biological targets. The combination of these substituents in this compound makes it an interesting candidate for further investigation as a lead compound. Its derivatives could be designed and synthesized to target specific enzymes or receptors implicated in various diseases. biointerfaceresearch.combenthamdirect.com

Advancements in High-Throughput Screening and Computational Design Workflows

High-throughput screening (HTS) allows for the rapid testing of large libraries of chemical compounds to identify those with a desired biological activity. sbpdiscovery.org This technology is a cornerstone of modern drug discovery. While specific HTS campaigns for this compound have not been reported, this compound and its derivatives could be included in diverse chemical libraries for screening against a multitude of biological targets.

Computational design workflows, including molecular docking and virtual screening, are powerful tools for predicting the interaction of small molecules with protein targets. biointerfaceresearch.com These in silico methods can be used to prioritize compounds for synthesis and biological testing, thereby accelerating the drug discovery process. By creating a virtual library of this compound derivatives and docking them into the binding sites of known drug targets, researchers can identify promising candidates for further development. The integration of HTS and computational design offers a synergistic approach to efficiently explore the therapeutic potential of novel chemical scaffolds like this compound.

Q & A

Q. How can computational models predict the reactivity of this compound in different solvent environments?

- Methodological Answer : Density Functional Theory (DFT) calculations can simulate solvation effects and reaction pathways. Tools like Gaussian or ORCA model interactions between fluorine substituents and polar solvents (e.g., acetonitrile, DMSO). Experimental validation via kinetic studies (e.g., monitoring esterification rates) is critical .

Q. What strategies resolve contradictions in spectral data for fluorinated cinnamic acid derivatives?

- Methodological Answer : Cross-validate using multiple techniques:

- NMR Titration : Compare chemical shifts with structurally similar compounds (e.g., 4-Hydroxy-3-methoxycinnamic acid) .

- X-ray Crystallography : Resolve ambiguities in regiochemistry or stereochemistry .

- Collaborative Databases : Cross-reference with academic repositories (e.g., NIST, PubChem) to reconcile discrepancies .

Q. How can this compound be functionalized for targeted drug delivery systems?

- Methodological Answer :

- Esterification : Use DCC/DMAP-mediated coupling to attach prodrug moieties (e.g., glycoconjugates) .

- Click Chemistry : Azide-alkyne cycloaddition for bioconjugation (e.g., PEGylation for solubility enhancement) .

- In Vitro Testing : Assess cellular uptake using fluorescence tagging (e.g., anthracene derivatives as in FMP-8/FMP-9 probes) .

Q. What experimental designs optimize the photostability of this compound in UV-light applications?

- Methodological Answer :

- Accelerated Aging Studies : Expose samples to controlled UV radiation (e.g., 254 nm) and monitor degradation via LC-MS .

- Additive Screening : Test antioxidants (e.g., BHT) or UV absorbers (e.g., benzophenone derivatives) .

- Quantum Yield Calculations : Measure photodegradation efficiency using actinometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。